

Spectroscopic and Synthetic Profile of 2-Amino-4-tert-butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-tert-butylphenol

Cat. No.: B071990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-4-tert-butylphenol**, a key intermediate in the synthesis of various organic compounds. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. Furthermore, a representative synthetic pathway utilizing this compound is visualized to illustrate its application in organic synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Amino-4-tert-butylphenol**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-Amino-4-tert-butylphenol** exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.7-6.9	Multiplet	3H	Aromatic protons (C ₅ -H, C ₆ -H, C ₃ -H)
~4.5 (broad)	Singlet	2H	Amino group (-NH ₂)
~4.4 (broad)	Singlet	1H	Hydroxyl group (-OH)
1.25	Singlet	9H	tert-butyl group (-C(CH ₃) ₃)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~145.2	C ₄ (quaternary, attached to tert-butyl)
~140.1	C ₁ (quaternary, attached to -OH)
~128.0	C ₂ (quaternary, attached to -NH ₂)
~118.5	C ₅
~115.3	C ₆
~114.8	C ₃
34.0	C(CH ₃) ₃ (quaternary carbon of tert-butyl)
31.6	-C(CH ₃) ₃ (methyl carbons of tert-butyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching vibrations
3050-3000	Medium	Aromatic C-H stretching
2960-2870	Strong	Aliphatic C-H stretching (tert-butyl)
~1620	Medium	N-H bending (scissoring)
~1510	Strong	Aromatic C=C stretching
~1260	Strong	C-O stretching (phenol)
~1230	Strong	C-N stretching (aromatic amine)
~820	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The GC-MS data for **2-Amino-4-tert-butylphenol** from the NIST Mass Spectrometry Data Center provides the following characteristic peaks.[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
165	Moderate	Molecular ion [M] ⁺
150	High	[M-CH ₃] ⁺
133	Moderate	[M-CH ₃ -NH ₃] ⁺ or [M-C ₂ H ₆] ⁺

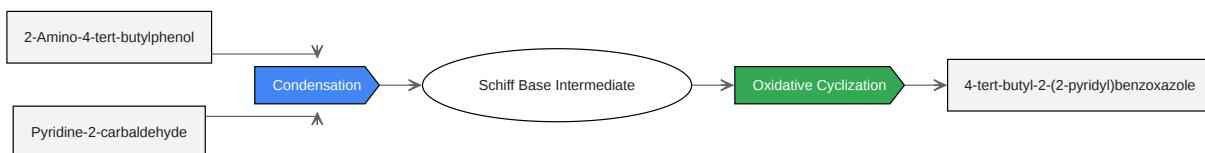
Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenolic and amino compounds, adaptable for **2-Amino-4-tert-butylphenol**.

NMR Spectroscopy

A sample of **2-Amino-4-tert-butylphenol** is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).

FT-IR Spectroscopy


The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm^{-1} . Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and the resulting fragments are detected.

Synthetic Workflow Visualization

2-Amino-4-tert-butylphenol is a valuable precursor in organic synthesis. One notable application is in the preparation of 2-(pyridyl)benzoxazole derivatives, which are compounds of biological interest. The general workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 4-tert-butyl-2-(2-pyridyl)benzoxazole.

This technical guide provides a foundational understanding of the spectroscopic characteristics and synthetic utility of **2-Amino-4-tert-butylphenol**. The presented data and protocols are intended to assist researchers in the fields of chemistry and drug development in their work with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Amino-4-tert-butylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071990#spectroscopic-data-of-2-amino-4-tert-butylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com